molecular formula C15H16N2 B3336020 N,N'-Di-p-tolyl-formamidine CAS No. 16596-03-5

N,N'-Di-p-tolyl-formamidine

Cat. No.: B3336020
CAS No.: 16596-03-5
M. Wt: 224.3 g/mol
InChI Key: RJRDSXGZKWHZIZ-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Formamidine (B1211174) Chemistry

The scientific journey of formamidines began with their investigation in the mid-20th century, initially gaining prominence in the field of agricultural chemistry. A notable early application was in the development of formamidine pesticides. nih.govnih.gov Compounds like chlordimeform (B52258) and amitraz (B1667126) were recognized for their effectiveness as acaricides and insecticides. nih.govnih.gov This early research laid the groundwork for understanding the synthesis, structure-activity relationships, and general chemical behavior of the formamidine functional group. nih.gov The synthetic routes to formamidines have since evolved, with methods including the reaction of amines with triethyl orthoformate, offering pathways to a wide array of substituted formamidine derivatives. acs.org

Contemporary Significance of N,N'-Di-p-tolyl-formamidine as a Model System in Organic and Inorganic Chemistry

In contemporary chemical research, this compound has transitioned from its early associations with pesticide chemistry to become a valuable model system. Its significance lies in the tunable nature of its steric and electronic properties, which can be systematically modified to study fundamental aspects of chemical bonding and reactivity.

The presence of the p-tolyl groups on the nitrogen atoms is crucial to its utility as a model ligand. These bulky aromatic groups provide a defined steric environment around the central N-C-N core. This allows researchers to probe the influence of steric hindrance on coordination geometries and reaction mechanisms. Furthermore, the electronic nature of the tolyl groups can be readily altered by introducing different substituents on the phenyl ring, enabling a systematic investigation of electronic effects on the properties of the resulting metal complexes.

In inorganic chemistry, this compound and its derivatives are widely employed as ligands for a variety of transition metals. The formamidinate anion, formed upon deprotonation, acts as a versatile N,N'-donor ligand, capable of forming stable complexes with diverse coordination modes. These complexes are instrumental in studying metal-ligand interactions, bonding theories, and the influence of ligand architecture on the catalytic activity of the metal center. For instance, palladium(II) complexes incorporating formamidine ligands have been synthesized and studied for their potential catalytic applications.

The structural characteristics of this compound have been well-documented, with crystal structure data available in crystallographic databases. nih.gov This foundational knowledge of its solid-state structure provides a crucial reference point for computational and experimental studies of its coordination compounds.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
IUPAC Name N,N'-bis(4-methylphenyl)methanimidamide
CAS Number 16596-03-5
Molecular Formula C₁₅H₁₆N₂
Molecular Weight 224.30 g/mol
Synonyms N,N'-bis-(4-Methylphenyl)formamidine

This table is generated based on data from PubChem and NIST. nih.govnist.gov

Fundamental Research Questions and Objectives in Formamidine Studies

The study of this compound and related formamidines is driven by several fundamental research questions aimed at advancing our understanding of chemical principles and developing new technologies:

How do the steric and electronic properties of formamidine ligands influence the geometry and reactivity of metal complexes? By systematically modifying the substituents on the aryl rings of N,N'-diarylformamidines, researchers can fine-tune the ligand's properties and observe the resulting changes in the coordination sphere of the metal and its catalytic behavior. This addresses core questions about structure-function relationships in coordination chemistry.

What new catalytic transformations can be achieved using metal-formamidinate complexes? A primary objective is the design and synthesis of novel catalysts for a range of organic reactions. The unique electronic environment provided by the formamidinate ligand can lead to enhanced catalytic activity, selectivity, and stability.

What is the nature of the metal-ligand bond in formamidinate complexes? Detailed spectroscopic and computational studies on model systems like this compound complexes help to elucidate the nature of the bonding between the metal center and the nitrogen donor atoms. This contributes to a deeper understanding of fundamental concepts in inorganic chemistry.

Can formamidine-based materials be developed for applications in materials science? The ability of formamidines to form extended networks and their interesting electronic properties make them candidates for the development of new functional materials, such as coordination polymers and materials with specific optical or electronic properties. For example, formamidinium lead iodide has been investigated for its potential in perovskite solar cells, highlighting the broader interest in formamidine-containing compounds. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(4-methylphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDSXGZKWHZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276466
Record name N,N'-Di-p-tolyl-formamidine
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Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16596-03-5
Record name N,N'-Di-p-tolyl-formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DI(P-TOLYL)FORMAMIDINE
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Advanced Synthetic Methodologies and Mechanistic Elucidation of N,n Di P Tolyl Formamidine

Diversified Synthetic Pathways to N,N'-Di-p-tolyl-formamidine and Structurally Related Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern catalyst-mediated and multi-component approaches.

Optimization of Condensation Reactions for Formamidine (B1211174) Scaffolds

The traditional synthesis of N,N'-diarylformamidines often involves the condensation of an amine with a suitable one-carbon electrophile. While specific optimization data for this compound is not extensively detailed in the literature, general principles for optimizing such condensation reactions can be applied. Key parameters for optimization include reaction temperature, solvent, and the nature of the starting materials. For instance, the reaction of an amine with an orthoformate ester is a common route. The efficiency of this process can be influenced by the choice of solvent, with higher-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) sometimes proving more effective than lower-boiling options like acetonitrile (B52724) or ethanol (B145695), particularly when higher temperatures are required to drive the reaction to completion. Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and higher yields.

Exploration of Catalyst-Mediated Synthesis Routes

To enhance the efficiency and sustainability of formamidine synthesis, various catalytic systems have been explored. These range from simple acid catalysis to more complex and environmentally friendly approaches.

Acid catalysis plays a crucial role in many formamidine syntheses by activating the electrophilic partner and facilitating the nucleophilic attack of the amine. Both Brønsted and Lewis acids can be employed. For example, the synthesis of N,N'-diarylformamidines can be efficiently catalyzed by Brønsted acidic ionic liquids, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO). scirp.org These catalysts can activate formic acid derivatives, facilitating the reaction with aryl amines. scirp.org The postulated mechanism involves the protonation of the formylating agent by the acidic ionic liquid, which increases its electrophilicity and promotes the subsequent addition of the amine.

A notable example of Lewis acid catalysis is the use of iron(III) chloride (FeCl₃). An efficient synthesis of N,N'-diarylformamidines, including this compound, has been reported using a catalytic amount of FeCl₃ with triethyl orthoformate and the corresponding primary aryl amine at ambient temperature. scirp.orgscirp.org This method offers high yields and avoids the use of hazardous and expensive reagents. scirp.org The proposed mechanism suggests that FeCl₃ activates the ethoxy groups of the orthoformate, facilitating C-O bond cleavage to generate a carbocation intermediate that is then attacked by the amine. scirp.orgscirp.org

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of N,N'-diarylformamidines, several approaches align with the principles of green chemistry.

The aforementioned FeCl₃-catalyzed synthesis can be considered an environmentally benign method due to the use of an inexpensive and relatively non-toxic metal catalyst under mild conditions. scirp.orgscirp.org This approach provides an eco-friendly alternative to methods that employ more toxic reagents. scirp.org

Another green approach involves the use of catalyst-free and solvent-free reaction conditions. While not specifically detailed for this compound, the rapid and efficient synthesis of N-sulfonyl formamidines has been achieved by simply stirring a mixture of an amine, a sulfonyl azide, and a terminal ynone without any catalyst or solvent. nih.gov This methodology highlights the potential for developing similarly sustainable protocols for the synthesis of N,N'-diarylformamidines.

Catalyst SystemReactantsConditionsYield of this compoundReference
FeCl₃p-Toluidine (B81030), Triethyl orthoformateToluene (B28343), Room Temperature, 3h89% scirp.org
DABCO-based Ionic LiquidAryl amine, Formic acid derivativeSolvent-freeNot specified for specific product scirp.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of formamidine derivatives, although specific examples for this compound are not prevalent in the literature.

One notable example is a one-pot, four-component catalyst-free strategy for the synthesis of di- and tri-substituted N-sulfonylformamidines from sulfonyl chlorides, sodium azide, ethyl propiolate, and primary or secondary amines. nih.gov This approach proceeds under mild conditions and demonstrates the power of MCRs in rapidly assembling complex molecules from simple precursors. nih.gov The development of similar MCRs for the direct synthesis of N,N'-diarylformamidines like this compound represents a promising area for future research.

Detailed Investigation of Reaction Mechanisms and Transition States

A thorough understanding of the reaction mechanism is crucial for the optimization and rational design of synthetic routes. The formation of N,N'-diarylformamidines generally proceeds through a series of addition-elimination steps.

In the case of the reaction between an amine and an orthoformate catalyzed by a Lewis acid like FeCl₃, the proposed mechanism initiates with the coordination of the Lewis acid to an ethoxy group of the orthoformate. scirp.orgscirp.org This coordination weakens the C-O bond, facilitating its cleavage to form a resonance-stabilized carbocation and an iron-alkoxide species. A molecule of the amine then acts as a nucleophile, attacking the carbocation to form a hemiaminal ether intermediate after deprotonation. This process is repeated with a second molecule of amine, leading to the formation of a geminal diamine intermediate. Finally, the elimination of two molecules of ethanol affords the N,N'-diarylformamidine.

For acid-catalyzed reactions involving formic acid derivatives and amines, the mechanism likely involves the initial protonation of the carbonyl oxygen of the formic acid derivative, which enhances its electrophilicity. The amine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule generate a formimidatonium ion, which is then attacked by a second molecule of amine. A final deprotonation step yields the formamidine product.

Nucleophilic Attack Pathways in Formamidine Synthesis

The synthesis of N,N'-diarylformamidines, including this compound, primarily involves the reaction of a primary aryl amine with a source of a formyl group. A common and efficient method involves the use of triethyl orthoformate in the presence of a catalyst. In a typical procedure, a solution of p-toluidine (2 equivalents) and triethyl orthoformate (1 equivalent) is stirred at ambient temperature. scirp.org The reaction can be catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), which enhances the electrophilicity of the orthoformate. scirp.org

The plausible mechanism for this reaction involves the initial activation of triethyl orthoformate by the Lewis acid catalyst. This is followed by a nucleophilic attack from the amino group of p-toluidine on the activated orthoformate. Subsequent elimination of ethanol molecules and a second nucleophilic attack by another molecule of p-toluidine lead to the formation of the final this compound product. scirp.org

Another established synthetic route involves the reaction of an amine hydrochloride with sodium formate (B1220265) and the corresponding free amine. rsc.org In this method, finely powdered anhydrous sodium formate is mixed with an equal weight of the amine hydrochloride and five times the weight of the amine. The mixture is heated under reflux for a short period, typically around 15 minutes. rsc.org The reaction is likely completed within 5 minutes. rsc.org Acidification of the cooled reaction mixture with hydrochloric acid leads to the precipitation of the N,N'-diarylformamidine hydrochloride salt, which can then be converted to the free base. rsc.org

Stereoselectivity and Regioselectivity in Formamidine Formation

In the synthesis of this compound from p-toluidine and a formylating agent, issues of stereoselectivity are generally not a primary concern due to the prochiral nature of the reactants and the resulting achiral product. However, the concept of regioselectivity becomes critical when dealing with unsymmetrically substituted anilines. For this compound, the starting material, p-toluidine, has a methyl group at the para position, which simplifies the reaction as both amino groups that react are identical.

The regioselectivity of the formylation reaction is dictated by the electronic and steric properties of the substituents on the aryl ring of the amine. In the case of substituted anilines, the nucleophilicity of the amino group is influenced by the electron-donating or electron-withdrawing nature of the substituents. For p-toluidine, the methyl group is weakly electron-donating, which slightly enhances the nucleophilicity of the amino group, facilitating the reaction.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes. nih.govresearchgate.net These principles focus on various aspects of a chemical reaction, including waste prevention, atom economy, the use of safer solvents, and energy efficiency. nih.govyoutube.com

One of the key principles is waste prevention , which prioritizes the design of synthetic routes that minimize or eliminate the generation of waste. nih.gov This can be achieved through the development of one-pot syntheses and multi-component reactions. nih.gov Another important principle is maximizing atom economy , which involves designing syntheses where the maximum proportion of the starting materials is incorporated into the final product. youtube.com

The use of safer solvents and reaction conditions is also a cornerstone of green chemistry. youtube.comskpharmteco.com This encourages the replacement of hazardous solvents with greener alternatives and conducting reactions at ambient temperature and pressure whenever feasible. youtube.comskpharmteco.com For instance, the FeCl₃-catalyzed synthesis of N,N'-diarylformamidines at room temperature represents a move towards more energy-efficient processes. scirp.org

Furthermore, the principle of using catalysts over stoichiometric reagents is highly relevant. youtube.com Catalysts are used in small amounts and can facilitate a single reaction multiple times, thereby minimizing waste. youtube.com The use of FeCl₃ as a catalyst in formamidine synthesis is an example of this principle in action. scirp.org

Recent research has also explored catalyst-free and solvent-free systems for the synthesis of formamidines, which represents a significant advancement in green chemistry. rsc.orgnih.gov These methods often involve simply mixing the reactants under mild conditions, leading to a rapid and efficient synthesis with minimal environmental impact. rsc.orgnih.gov

Design and Synthesis of Functionalized this compound Derivatives

The design and synthesis of functionalized this compound derivatives are driven by the desire to create molecules with tailored properties for various applications. The core this compound structure can be modified by introducing different functional groups onto the tolyl rings or by replacing one of the p-tolyl groups with another substituent.

The synthesis of these derivatives often follows similar principles to the synthesis of the parent compound, involving the reaction of a suitably functionalized p-toluidine or other primary amine with a formylating agent. For instance, to introduce a specific functional group, one could start with a p-toluidine derivative that already contains the desired functionality.

The synthesis of N,N'-diarylguanidine analogues, which are structurally related to formamidines, provides insights into the types of functionalization that can be explored. nih.gov Studies on these compounds have shown that modifying the substituents on the aryl rings can significantly impact their biological activity. nih.gov For example, the introduction of hydrophobic or electroneutral substituents can be favored over hydrophilic or strongly electron-donating or -withdrawing groups. nih.gov

Furthermore, the replacement of one of the aryl rings with a saturated carbocycle, such as a cyclohexyl or norbornyl group, has been shown to increase the affinity of guanidine (B92328) derivatives for certain biological targets. nih.gov This suggests that similar modifications to the this compound scaffold could lead to derivatives with novel properties. The synthesis of such derivatives would involve reacting p-toluidine with a functionalized amine and a formylating agent.

The development of efficient synthetic pathways to densely functionalized heterocyclic compounds, such as proline derivatives, can also provide inspiration for the synthesis of complex formamidine derivatives. mdpi.com These methods often involve cascade reactions catalyzed by transition metals, allowing for the construction of complex molecular architectures in a single step. mdpi.com

Recent synthetic efforts have also focused on creating guanidine derivatives with complex heterocyclic systems attached to the core structure. mdpi.com These syntheses often involve multi-step sequences, starting from a functionalized imine and reacting it with various reagents to build up the desired molecular framework. mdpi.com

Sophisticated Structural Elucidation and Conformational Analysis of N,n Di P Tolyl Formamidine

High-Resolution Crystallographic Studies of N,N'-Di-p-tolyl-formamidine

Crystallographic methods have been indispensable in delineating the precise solid-state structure of this compound, offering a detailed view of its molecular arrangement and intermolecular interactions.

The Cambridge Structural Database contains entries for this compound, providing access to its crystallographic data. nih.gov

Table 1: Selected Crystallographic Data for a Platinum Complex of N,N'-Di-p-tolylformamidinate

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 11.912(3)
b (Å) 14.372(6)
c (Å) 9.449(5)
α (°) 92.04(4)
β (°) 95.28(3)
γ (°) 72.40(3)
Z 2

Data from a single-crystal X-ray diffraction study of [Pt{C6H3(CH2NMe2)2-2,6}{p-MeC6H4N=CH-N(H)C6H4Me-p}][CF3SO3]. rsc.org

The crystallization behavior of this compound and its complexes reveals the potential for polymorphism, where the compound can exist in different crystalline forms. The specific polymorph obtained can be influenced by the crystallization conditions, such as the solvent system used. For instance, the reaction of N,N'-di(para-tolyl)formamidine with LiBuⁿ in different solvents like THF, DME, or a hexane/TMEDA mixture leads to the formation of distinct lithium formamidinate complexes with varying crystal structures. rsc.org Similarly, the use of different sodium reagents and solvent systems yields different polynuclear sodium formamidinate complexes. rsc.org The packing of molecules in the solid state is a critical factor that influences the material's properties. researchgate.net

While specific neutron diffraction studies on this compound are not extensively documented in the provided results, this technique is crucial for accurately locating hydrogen atoms within a crystal structure. For formamidine (B1211174) derivatives in general, neutron powder diffraction has been used to elucidate well-defined hydrogen-bonded molecular networks in their chloro formamidinium salts. Given the presence of an N-H proton in this compound, neutron diffraction would be the definitive method to determine its precise position and the geometry of hydrogen bonds in the solid state. This is particularly important for understanding tautomeric equilibria and proton transfer dynamics.

Advanced Spectroscopic Characterization for Molecular Geometry and Dynamics

Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into the molecule's behavior in solution and confirming the presence of specific functional groups and intermolecular interactions.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound in solution. copernicus.orgauremn.org.br ¹H and ¹³C NMR spectra are used for structural confirmation. rsc.org

Studies on related N,N'-diarylformamidines have shown that these molecules can exist as a mixture of E and Z isomers in solution, which can interconvert through proton exchange within dimeric, hydrogen-bonded aggregates. researchgate.net Low-temperature ¹H NMR experiments on similar formamidine systems have been used to prove specific configurations, such as the E-syn configuration. nih.gov The rate of proton exchange, which is related to tautomerism, can be influenced by factors like deuteration of the NH group. nih.gov In some cases, distinct symmetric and asymmetric isomers can be identified and characterized at low temperatures. nih.gov For this compound, ¹H NMR studies at low temperatures have indicated a σ-N¹ monodentate bonding mode for the formamidinate anion in certain complexes. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Formamidine Derivatives

Compound ¹H NMR (δ, ppm) (Solvent) Key Signals
N,N'-bis(2,6-dimethylphenyl)formamidine 2.07-2.31 (m, 12H, 4 x —CH₃), 6.76-7.24 [m, 6H, aromatic H], 7.45 (s, 1H, —N=C(H)—), 8.22 [s, 1H, —N(H)—] (DMSO-d₆) Aromatic and methyl protons, formamidine CH and NH protons. rsc.org
N,N'-bis(2,6-diisopropylphenyl)formamidine 0.94-1.29 (m, 24H, 8 x —CH₃), 3.07-3.17 (s, 2H, methine H's) 6.90-7.36 [m, 6H, aromatic H's], 7.49 (s, 1H, —N=C(H)—) 8.16 [s, 1H, —N(H)—] (DMSO-d₆) Aromatic, isopropyl, formamidine CH and NH protons. rsc.org

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups and probing intermolecular interactions in this compound. The vibrational spectra of toluene (B28343) derivatives, which are relevant to the p-tolyl groups in this molecule, have been extensively studied. scialert.net

Key vibrational modes for formamidines include:

N-H Stretching: Typically observed in the 3100-3500 cm⁻¹ region. The position and shape of this band can be influenced by hydrogen bonding.

C=N Stretching: This is a characteristic vibration of the formamidine core. For N,N'-bis(2,6-diisopropylphenyl)formamidine, this band was reported at 1662 cm⁻¹.

C-N Stretching: This vibration also provides information about the formamidine structure.

p-Tolyl Ring Vibrations: The spectra will also show characteristic bands for the aromatic C-H stretching (around 3100-3050 cm⁻¹) and methyl C-H stretching (around 3050-2900 cm⁻¹). scialert.net

The IR spectra of complexes containing the N,N'-di(para-tolyl)formamidinate ligand have been used in their characterization. rsc.org

Table 3: Common Compound Names Mentioned

Compound Name
This compound
N,N'-di-p-tolylformamidinate
N,N'-bis(2,6-dimethylphenyl)formamidine
N,N'-bis(2,6-diisopropylphenyl)formamidine
N,N'-di(para-tolyl)formamidine
N,N'-diarylformamidines
Lithium formamidinate
Sodium formamidinate
Chloro formamidinium salts
Toluene
Tetrahydrofuran (THF)
1,2-Dimethoxyethane (DME)
Tetramethylethylenediamine (TMEDA)

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions involving its π-electron system and the non-bonding electrons on the nitrogen atoms. uzh.chshu.ac.uk The molecule contains multiple chromophores, including the p-tolyl aromatic rings and the formamidine core (N=C-N). The interaction between these groups dictates the electronic transition energies. shu.ac.uk

The spectrum typically displays strong absorptions in the ultraviolet region, which arise from π → π* transitions within the conjugated system. libretexts.org These high-intensity bands are associated with the promotion of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals. uzh.ch The extended conjugation across the tolyl rings and the formamidine bridge results in absorption at longer wavelengths compared to non-conjugated systems.

Additionally, transitions involving the non-bonding (n) electrons on the nitrogen atoms are observed. The n → π* transitions, which involve promoting a lone-pair electron to an antibonding π* orbital, are also present. uzh.chlibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity (intensity) compared to π → π* transitions. shu.ac.uklibretexts.org The presence of substituents on the phenyl rings can modulate the energies of these transitions. rsc.org

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk Conversely, π → π* transitions may experience a red shift (to longer wavelengths) in more polar solvents. shu.ac.uk

Type of Transition Involved Orbitals Relative Energy Relative Intensity
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbital.HighHigh (ε > 1,000)
n → πPromotion of an electron from a non-bonding (lone pair) orbital to a π antibonding orbital.LowLow (ε < 100)

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis (for structural confirmation)

Mass spectrometry, particularly using electron ionization (EI), is a critical tool for confirming the molecular structure of this compound (C₁₅H₁₆N₂) and elucidating its fragmentation pathways. The molecular weight of the compound is 224.30 g/mol . nist.gov

Upon ionization, a prominent molecular ion peak (M⁺˙) at m/z 224 is expected, confirming the molecular weight. As the molecule contains two nitrogen atoms, the molecular ion peak will adhere to the nitrogen rule, exhibiting an even mass-to-charge ratio. libretexts.org

The fragmentation of this compound is dictated by the stability of the resulting fragments. Key fragmentation processes include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org In this case, cleavage of the bond between the tolyl ring and the nitrogen atom can occur.

Cleavage of C-N bonds: The C-N bonds within the formamidine core can rupture, leading to characteristic fragments.

Formation of Tolyl-containing Cations: A significant fragmentation pathway involves the formation of the tolyl cation (C₇H₇⁺) at m/z 91 or related structures like the tropylium (B1234903) ion.

Loss of Neutral Molecules: The expulsion of small, stable neutral molecules can also occur.

The resulting mass spectrum provides a unique fingerprint, with the masses and relative abundances of the fragment ions serving to confirm the compound's identity.

Ion Proposed Structure / Loss Expected m/z
[C₁₅H₁₆N₂]⁺˙Molecular Ion224
[C₁₄H₁₃N₂]⁺Loss of a methyl radical (•CH₃)209
[C₈H₉N₂]⁺Cleavage leading to a tolyl-amidine fragment133
[C₇H₈N]⁺Toluidine radical cation106
[C₇H₇]⁺Tolyl cation / Tropylium ion91

Conformational Isomerism and Rotational Barriers around the C=N Bond

The structure of this compound is not static, exhibiting conformational isomerism due to restricted rotation around the carbon-nitrogen bonds. The C-N bonds in the formamidine group (N-C-N) possess significant partial double-bond character due to resonance, which creates a substantial energy barrier to rotation. mdpi.comlibretexts.org

This restricted rotation gives rise to distinct stereoisomers, which can be classified based on the orientation of the tolyl groups relative to the C-H bond of the formamidine core. The primary forms of isomerism are:

E/Z Isomerism: Describes the configuration about the C=N double bond.

syn/anti Conformationalism: Refers to the rotation around the C-N single bonds, leading to different spatial arrangements of the tolyl groups.

Studies on diarylformamidines have shown that they can exist as different isomers, such as s-trans and s-cis conformers, in solution. researchgate.net The interconversion between these rotamers can often be studied using dynamic NMR spectroscopy, where changes in temperature affect the rate of rotation. scirp.org At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for each isomer may be observed. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals. mdpi.com The energy barrier for this rotation is influenced by steric hindrance from the substituents on the aryl rings and electronic effects. ut.ee

Isomer Type Description Key Feature
E/Z IsomersStereoisomers arising from the arrangement of substituents around the C=N bond.Different spatial orientation of the tolyl groups relative to each other across the imine bond.
s-trans ConformerA conformation where the two tolyl groups are on opposite sides of the central C-N-C-N plane.Generally more stable due to reduced steric hindrance.
s-cis ConformerA conformation where the two tolyl groups are on the same side of the central C-N-C-N plane.Generally less stable; may be observed in solution depending on conditions. researchgate.net

Solution-State Structural Dynamics and Solvent Effects

The conformational equilibrium and structural dynamics of this compound in solution are highly sensitive to the surrounding environment. The choice of solvent can significantly influence the distribution of conformational isomers and the dynamics of their interconversion. researchgate.net

Solvent polarity plays a crucial role. Polar solvents can stabilize more polar conformers through dipole-dipole interactions. Furthermore, solvents capable of hydrogen bonding can interact with the nitrogen atoms of the formamidine group, potentially influencing the rotational barriers around the C-N bonds. researchgate.net For instance, coordinating solvents can stabilize the s-trans isomers in related diarylformamidines. researchgate.net

These solvent effects are readily observable through spectroscopic methods:

NMR Spectroscopy: The chemical shifts of protons, particularly the N-H and formyl C-H protons, can be solvent-dependent. The relative populations of different isomers (e.g., s-cis and s-trans) can also change with the solvent, altering the appearance of the NMR spectrum. researchgate.net

UV-Vis Spectroscopy: As mentioned previously, solvent polarity can induce shifts in the absorption maxima of electronic transitions (solvatochromism). An n → π* transition typically undergoes a hypsochromic (blue) shift with increasing solvent polarity, while a π → π* transition may show a bathochromic (red) shift. shu.ac.uk

The concentration of the solution can also play a role, as intermolecular interactions, such as hydrogen bonding between formamidine molecules to form dimers, can become more prevalent at higher concentrations, affecting the observed structural dynamics. researchgate.netscirp.org

Coordination Chemistry of N,n Di P Tolyl Formamidine As a Versatile Ligand

Ligand Design Principles and Electronic Properties of Formamidinate Anions

The N,N'-di-p-tolyl-formamidinate anion, [p-CH₃C₆H₄NCHN C₆H₄CH₃-p]⁻, is a monoanionic bidentate ligand. A key feature of formamidinate ligands is the delocalized π-system across the N-C-N fragment. This delocalization results in a robust and stable five-membered ring structure when coordinated to a metal center in a bidentate fashion. ontosight.ai The electronic properties of the formamidinate anion can be tuned by the substituents on the nitrogen atoms. In the case of N,N'-di-p-tolyl-formamidinate, the electron-donating p-tolyl groups influence the electron density on the nitrogen atoms, which in turn affects the donor strength of the ligand and the properties of the resulting metal complex. nsf.gov

The geometry of the R-N-C-N-R' framework often leads to the metal-nitrogen bonds being positioned parallel to each other. rsc.org This arrangement can bring metal atoms in close proximity, facilitating metal-metal interactions. rsc.org The steric bulk of the aryl substituents, in this case, the p-tolyl groups, also plays a crucial role in dictating the coordination geometry and the nuclearity of the resulting complexes.

Synthesis and Characterization of Metal Complexes Bearing N,N'-Di-p-tolyl-formamidinato Ligands

The deprotonation of N,N'-di-p-tolyl-formamidine (HDTolF) with a suitable base readily generates the N,N'-di-p-tolyl-formamidinate anion, which can then be reacted with various metal precursors to yield the desired complexes. Spectroscopic methods such as NMR and IR, along with single-crystal X-ray diffraction, are routinely used to characterize these compounds. rsc.orgrsc.org The disappearance of the N-H resonance in ¹H NMR and the N-H stretching frequency in IR spectra confirms the complete deprotonation of the parent formamidine (B1211174). rsc.org

A diverse range of transition metal complexes featuring the N,N'-di-p-tolyl-formamidinate ligand have been synthesized and studied.

Platinum (Pt): The reaction of K₂PtCl₄ with this compound (HDTolF) yields the trans square-planar complex PtCl₂(HDTolF)₂. nih.gov This initial product can serve as a starting material for the synthesis of diplatinum compounds. nih.gov For example, treatment with a base can lead to the formation of Pt₂(μ-DTolF)₂(η²-DTolF)₂, which contains both bridging and chelating formamidinato ligands. nih.gov Further heating can produce the tetrabridged compound Pt₂(μ-DTolF)₄. nih.gov

Rhodium (Rh): Dirhodium(II) complexes with bridging N,N'-di-p-tolyl-formamidinate ligands have been extensively investigated. ontosight.airesearchgate.netacs.org These complexes often adopt a "lantern" or "paddlewheel" structure. ontosight.ai The synthesis typically involves the reaction of a rhodium(II) salt, such as rhodium(II) acetate (B1210297), with this compound. ontosight.ai Mixed-ligand complexes, for instance, containing both formamidinate and trifluoroacetate (B77799) bridges, have also been prepared. acs.orgacs.org

Technetium (Tc): The reaction of Tc₂Cl₄(PR₃)₄ with molten this compound leads to the formation of mixed-valent ditechnetium complexes with bridging formamidinate ligands, such as Tc₂(DTolF)₃Cl₂. nih.gov The short Tc-Tc bond length in this compound is indicative of a metal-metal multiple bond. nih.gov

Ruthenium (Ru) and Osmium (Os): N,N'-di-p-tolylformamidinato derivatives of ruthenium and osmium have been synthesized. For example, the insertion of N,N'-di-p-tolylcarbodiimide into the M-H bond of [MHX(CO)(PPh₃)₃] (M = Ru, Os) results in the formation of complexes containing the N,N'-di-p-tolyl-formamidinate ligand. researchgate.net Additionally, the complex Os₂(DTolF)₄Cl₂ has been synthesized by heating Os₂(OAc)₄Cl₂ with molten HDTolF. researchgate.net

Iridium (Ir): Iridium(I) complexes bearing N,N'-di-p-tolyl-formamidinate ligands have been synthesized and investigated, for instance, in the context of chemical vapor deposition for producing iridium thin films. chemrxiv.orgscispace.com

The N,N'-di-p-tolyl-formamidinate ligand has also been used to stabilize main group metal complexes.

Lithium (Li) and Sodium (Na): The treatment of this compound with organolithium reagents or sodium hydride results in the deprotonation of the amidine and the formation of lithium and sodium formamidinate complexes. rsc.orgrsc.org The structures of these complexes in the solid state are influenced by the solvent used during synthesis and can range from dinuclear to trinuclear and even polymeric structures. rsc.orgrsc.org For instance, complexes such as [Li₂(p-tolylform)₂(THF)₃] and [{Na(p-tolylform)(DME)}₂] have been structurally characterized. rsc.org

A significant feature of the N,N'-di-p-tolyl-formamidinate ligand is its ability to support the formation of complexes with multiple bonds between metal atoms. The bridging coordination mode of this ligand brings two metal centers into close proximity, facilitating such interactions. rsc.org

Dirhodium (Rh-Rh): A large family of dirhodium(II,II) complexes with the general formula Rh₂(DTolF)₄ or mixed-ligand systems like cis-[Rh₂(μ-DTolF)₂(L)₂]²⁺ possess Rh-Rh bonds. ontosight.ainsf.govtamu.eduacs.org The Rh-Rh distance in these complexes is a key parameter influencing their electronic and photophysical properties. nsf.gov

Ditechnetium (Tc-Tc): As mentioned earlier, ditechnetium complexes bridged by N,N'-di-p-tolyl-formamidinate ligands exhibit very short Tc-Tc bond distances, consistent with the presence of a high-order metal-metal bond. nih.govosti.gov For example, the Tc-Tc bond length in Tc₂(DTolF)₃Cl₂ is among the shortest reported for technetium. nih.gov

Diplatinum (Pt-Pt): The formation of diplatinum complexes with bridging formamidinate ligands also leads to metal-metal interactions. The Pt-Pt separation can be tuned by the number of bridging ligands; for example, the metal-metal distance decreases when going from a bis-bridged to a tetrabridged structure. nih.gov

Complex Metal Key Features Reference(s)
PtCl₂(HDTolF)₂PtSquare-planar monomer nih.gov
Pt₂(μ-DTolF)₂(η²-DTolF)₂PtDiplatinum with bridging and chelating ligands nih.gov
[Rh₂(DTolF)₂]²⁺RhDirhodium with paddlewheel structure ontosight.ai
Tc₂(DTolF)₃Cl₂TcDitechnetium with Tc-Tc multiple bond nih.gov
[Li₂(p-tolylform)₂(THF)₃]LiDinuclear lithium complex rsc.org
[{Na(p-tolylform)(DME)}₂]NaDinuclear sodium complex rsc.org

Diverse Binding Modes and Coordination Geometries of Formamidinate Ligands

The N,N'-di-p-tolyl-formamidinate anion exhibits remarkable versatility in its coordination to metal centers, adopting several different binding modes. This flexibility allows for the formation of a wide variety of molecular architectures.

Monodentate: In some cases, the formamidinate ligand can coordinate to a single metal center through only one of its nitrogen atoms. This monodentate coordination is less common than the bidentate modes but has been observed in certain platinum(II) complexes. rsc.org For instance, in [Pt{C₆H₃(CH₂NMe₂)₂-2,6}(dptf)], the N',N'-di-p-tolylformamidinate ion is σ-N' monodentate bonded. rsc.org Neutral this compound can also act as a monodentate ligand, coordinating through one of the imine nitrogen atoms. rsc.org

Bidentate (Chelating): The most common coordination mode for the formamidinate anion is bidentate chelation, where both nitrogen atoms bind to the same metal center, forming a stable five-membered ring. This mode is observed in various monomeric and polymeric complexes. For example, in Pt₂(μ-DArF)₂(η²-DArF)₂, two of the formamidinate ligands are chelated to separate platinum centers. nih.gov

Bridging: The formamidinate ligand frequently acts as a bridge between two or even three metal centers. This bridging capability is fundamental to the formation of dinuclear and polynuclear complexes, including those with metal-metal bonds. rsc.orgrsc.org Several bridging modes have been identified for the N,N'-di-p-tolyl-formamidinate ligand in alkali metal complexes, including: rsc.org

μ-η¹:η¹: Bridging between two metal centers, with each nitrogen coordinating to a different metal. rsc.orgrsc.org

μ-η²:η¹: One nitrogen atom bridges two metals while the other is terminally bound to one of them (bridging and chelating). rsc.orgrsc.org

μ-η²:η²: Both nitrogen atoms chelate to both metal centers (bridging and double chelating). rsc.org

μ₃-η²:η¹:η¹: The ligand chelates to one metal center while also bridging to two other metal centers. rsc.org

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. rsc.org

Influence of Ligand Environment on Coordination Number and Geometry

The coordination number and geometry of metal complexes containing the this compound (HDTolF) ligand are significantly influenced by the steric and electronic properties of the other ligands present in the coordination sphere. The interplay of these factors dictates the final structural arrangement of the complex.

The electronic properties of the co-ligands also exert a strong influence. Ligands can be classified as σ-donors, π-donors, or π-acceptors, and their electronic character affects the metal-ligand bond strength and, consequently, the geometry of the complex. uni-siegen.de For example, in square planar complexes, the trans effect of a ligand can direct the position of an incoming group, influencing the stereochemistry of the final product. econtent.in

Specific examples from the literature illustrate these principles. In a series of mercury(II) halide complexes, the substituent on an N-(aryl)-2-pyrazinecarboxamide ligand was shown to significantly alter the molecular architecture and coordination sphere. rsc.org A change from an o-anisidyl to an o-phenitidyl group resulted in a shift from infinite one-dimensional polymeric structures to discrete trimeric/monomeric and three-coordinated mercury compounds. rsc.org Similarly, in magnesium formamidinate complexes, the coordination environment dictates the geometry, with examples of four-coordinate tetrahedral, five-coordinate trigonal bipyramidal, and six-coordinate octahedral complexes being reported. cardiff.ac.uk The trigonal bipyramidal geometry in one such complex, [Mg(FXyl)2(THF)], is a direct consequence of the specific ligand set. cardiff.ac.uk

The coordination of this compound to various metal centers has been observed in different geometries, including square pyramidal and octahedral, depending on the co-ligands. cardiff.ac.ukacs.org For instance, a square-pyramidal platinum(II) complex was characterized, highlighting the flexibility of the formamidine ligand to adapt to different coordination environments. acs.org In another example, diruthenium complexes with N,N'-di-p-tolyl-formamidinate and other formamidinate ligands were synthesized, demonstrating the formation of monosubstituted products under specific reaction conditions. nih.gov

Electronic Structure and Spectroscopic Properties of Metal-Formamidine Complexes

The electronic structure and spectroscopic properties of metal complexes containing this compound are intrinsically linked to the nature of the metal-ligand interactions. These properties are best understood through the application of ligand field theory and molecular orbital theory, which provide a framework for analyzing the electronic transitions and magnetic behavior of these compounds.

Ligand Field Theory and Molecular Orbital Analysis in Complexes

Ligand Field Theory (LFT) is a powerful model that combines aspects of crystal field theory and molecular orbital (MO) theory to describe the electronic structure of coordination complexes. wikipedia.org It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to a splitting of the d-orbitals into different energy levels, the magnitude of which is denoted by Δ. The geometry of the complex is a primary determinant of the splitting pattern. libretexts.org For instance, in an octahedral complex, the d-orbitals split into a lower-energy t2g set and a higher-energy eg set. libretexts.org

The N,N'-di-p-tolyl-formamidinate anion acts as a ligand, donating electrons to the metal center and influencing the d-orbital splitting. The electronic properties of the formamidinate ligand, along with any co-ligands, determine the strength of the ligand field. tamu.edu Strong-field ligands cause a larger splitting (large Δ), favoring low-spin complexes where electrons pair up in the lower energy orbitals. libretexts.org Conversely, weak-field ligands result in a smaller splitting (small Δ), leading to high-spin complexes where electrons occupy higher energy orbitals before pairing. libretexts.org

Molecular Orbital (MO) theory provides a more detailed picture of the bonding in these complexes by considering the formation of molecular orbitals from the atomic orbitals of the metal and ligands. dalalinstitute.com The interaction between metal d-orbitals and ligand orbitals results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The bonding orbitals are typically ligand-based in character and lower in energy, while the anti-bonding orbitals are metal-based and higher in energy. libretexts.org The non-bonding orbitals are primarily metal d-orbitals that are not involved in σ-bonding.

Photophysical Properties and Excited States of Metal-Formamidine Chromophores

The photophysical properties of metal-formamidine complexes, which describe how they interact with light, are governed by their electronic structure. Many transition metal complexes are colored due to the absorption of light in the visible region of the electromagnetic spectrum, which promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org These electronic transitions are key to understanding the photochemistry and potential applications of these compounds in areas like light harvesting and photocatalysis.

In metal-N,N'-di-p-tolyl-formamidine complexes, several types of electronic transitions can occur:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. libretexts.org The energy of these transitions corresponds to the ligand field splitting parameter, Δ.

Metal-to-Ligand Charge Transfer (MLCT): In this type of transition, an electron is excited from a metal-based orbital to a ligand-based orbital. nih.gov These are often observed in complexes with π-acceptor ligands and metals in low oxidation states.

Ligand-to-Metal Charge Transfer (LMCT): This involves the excitation of an electron from a ligand-based orbital to a metal-based orbital. uni-siegen.de These are more common for ligands with high-energy lone pairs and metals in high oxidation states.

Intraligand Transitions (ILCT): These transitions occur within the π-system of the formamidine ligand itself.

The nature of the excited state formed upon light absorption determines the subsequent photophysical and photochemical pathways. Following excitation, the complex can relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing) processes. Intersystem crossing, a spin-forbidden transition from a singlet excited state to a triplet excited state, is often facilitated by the presence of a heavy metal atom due to enhanced spin-orbit coupling. rsc.org

The ligand environment has a profound impact on the photophysical properties. For example, in dirhodium(II,II) complexes with N,N'-di-p-tolylformamidinate (DTolF) and other bridging ligands, the geometric arrangement (cis vs. trans) significantly affects the excited-state lifetimes. nih.gov The trans isomer exhibits a longer Rh-Rh bond, leading to more accessible metal-centered excited states for non-radiative decay and consequently shorter excited-state lifetimes. nih.gov Furthermore, the excited states of these complexes can participate in bimolecular charge transfer reactions. nih.gov

The study of these excited states is crucial for designing new chromophores with tailored properties. For instance, fine-tuning the balance between MLCT and metal-centered (MC) excited states is a key challenge in the development of 3d transition metal chromophores for various applications. nih.gov

Magnetic Properties of Paramagnetic Formamidine Complexes

The magnetic properties of coordination compounds are determined by the presence of unpaired electrons. lscollege.ac.in Complexes with unpaired electrons are paramagnetic and are attracted to an external magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. dalalinstitute.comlibretexts.org The magnitude of the paramagnetic effect is directly proportional to the number of unpaired electrons. libretexts.org

In metal complexes of this compound, the magnetic properties are dictated by the electronic configuration of the metal ion and the strength of the ligand field, as described by Ligand Field Theory. lscollege.ac.in The ligand field splitting (Δ) determines whether a complex will be high-spin or low-spin.

High-spin complexes arise when the ligand field splitting is small (weak-field ligands). In this case, it is energetically more favorable for electrons to occupy higher-energy d-orbitals before pairing up in the lower-energy orbitals. This often results in a larger number of unpaired electrons and, therefore, stronger paramagnetism.

Low-spin complexes are formed when the ligand field splitting is large (strong-field ligands). Here, it is energetically more favorable for electrons to pair up in the lower-energy d-orbitals before occupying the higher-energy ones. This typically leads to fewer unpaired electrons and weaker paramagnetism or even diamagnetism.

The magnetic susceptibility of a paramagnetic substance, a measure of how strongly it is magnetized in a magnetic field, is temperature-dependent and generally follows the Curie Law, which states that the susceptibility is inversely proportional to the temperature. dalalinstitute.com

Reactivity and Stability of this compound Coordination Compounds

The reactivity and stability of coordination compounds containing the this compound ligand are governed by the nature of the metal center, the other ligands in the coordination sphere, and the reaction conditions. Understanding these factors is crucial for the synthesis of new complexes and for predicting their behavior in various chemical environments.

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, reactions are fundamental processes in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org These reactions are central to the synthesis of new this compound complexes and for modifying the properties of existing ones. The mechanism of these reactions can be broadly classified as dissociative (D), associative (A), or interchange (I). econtent.in

Dissociative (D) Mechanism: This is a two-step process where the leaving group first dissociates from the complex to form an intermediate with a lower coordination number. This is followed by the rapid coordination of the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex. econtent.in

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first attacks the complex to form an intermediate with a higher coordination number. The leaving group then detaches from this intermediate. The reaction rate depends on the concentrations of both the starting complex and the incoming ligand. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a distinct intermediate. This mechanism can have either dissociative (Id) or associative (Ia) character, depending on whether bond-breaking or bond-making is more significant in the transition state. econtent.in

The preferred mechanism for a given this compound complex will depend on several factors, including the electronic configuration and coordination number of the metal ion, the steric bulk of the ligands, and the nature of the entering and leaving groups. For instance, 18-electron complexes may undergo associative substitution if a coordination site can be opened through a process like a change in the hapticity of another ligand. libretexts.org

Examples from the literature demonstrate the utility of ligand exchange reactions in the synthesis of formamidine complexes. The synthesis of monosubstituted diruthenium complexes with N,N'-di-p-tolylformamidinate was achieved through a substitution reaction where one acetate group was replaced by the formamidinate ligand. nih.gov Similarly, ligand exchange has been used to prepare mixed-ligand tetranuclear gold(I) clusters. jst.go.jp The reactivity of the formamidine itself can be influenced by the reaction conditions; for example, the low solubility of some formamidines can hinder substitution reactions in certain solvents. nih.gov

Redox Chemistry of Metal-Formamidine Systems

The redox behavior of metal complexes containing the N,N'-di-p-tolyl-formamidinate (DTolF) ligand is a subject of significant research, particularly in the context of multinuclear systems. The formamidinate ligand can support a range of metal oxidation states and facilitate electron transfer processes. Studies on dirhodium complexes have been particularly insightful, revealing the ligand's role in stabilizing different oxidation states and mediating the electronic properties of the bimetallic core.

The chemical and electrochemical oxidation of dirhodium(I) complexes bridged by the N,N'-di-p-tolyl-formamidinate anion have been investigated. acs.orgacs.org For instance, the oxidation of dirhodium(I) compounds with silver salts leads to the formation of stable dirhodium(II) species. acs.org The electrochemical properties of these systems show that the metal centers undergo oxidation, a process that is influenced by the solvent and the supporting ligands. acs.orgacs.org

A key area of study has been the redox properties of dirhodium(II,II) paddlewheel complexes containing two N,N'-di-p-tolyl-formamidinate ligands. nsf.gov These complexes can be chemically modified to tune their excited state redox potentials, enabling them to participate in electron transfer reactions with various acceptors. nsf.gov The geometry of these complexes, specifically the cis versus trans arrangement of the formamidinate ligands, has a profound effect on their photophysical and electronic properties. nsf.gov Axially-blocked complexes, for example, exhibit significantly longer-lived excited states compared to those with solvent-accessible axial sites. nsf.gov

The redox potentials of these dirhodium complexes are influenced by both the bridging and axial ligands. The table below summarizes key electrochemical data for a series of dirhodium complexes, illustrating the tunability of their redox properties.

ComplexOxidation ProcessPotential (V vs SCE)Reference
cis-[Rh₂(μ-DTolF)₂(μ-np)(MeCN)₄]²⁺Rh₂(II,II) / Rh₂(II,III)1.20 nsf.gov
cis-[Rh₂(μ-DTolF)₂(μ-qxnp)₂]²⁺Rh₂(II,II) / Rh₂(II,III)1.13 nsf.gov
trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂]²⁺Rh₂(II,II) / Rh₂(II,III)1.08 nsf.gov
Rh₂(form)₄ (form = N,N'-di-p-tolylformamidinate)Rh₂(4+) / Rh₂(5+)-0.25 acs.org

Stereochemical Aspects and Chiral Induction in Metal-Formamidine Complexation

The stereochemistry of metal complexes featuring this compound is primarily dictated by the coordination geometry around the metal center and the potential for isomerism. Although this compound is an achiral ligand, its coordination to metal centers can lead to stereoisomers, and the broader class of formamidine ligands includes chiral variants specifically designed for asymmetric synthesis. acs.orgethz.ch

A prominent example of stereoisomerism is found in dirhodium(II,II) paddlewheel complexes, where the arrangement of the two bridging N,N'-di-p-tolyl-formamidinate (DTolF) ligands gives rise to cis and trans isomers. nsf.gov The synthesis of these isomers can be controlled through strategic selection of ancillary ligands. nsf.gov The distinct molecular geometries of the cis and trans complexes lead to different physical and spectroscopic properties. nsf.gov For example, intramolecular π-π stacking interactions between the p-tolyl groups of the formamidinate ligands and other aromatic ligands in the complex are highly dependent on the stereochemistry, with distances varying between the isomers. nsf.gov These structural differences are reflected in their ¹H NMR spectra. nsf.gov

While this compound itself cannot induce chirality, the principles of asymmetric synthesis can be applied to metal-formamidine systems. Chiral induction in these complexes can be achieved by:

Using Chiral Formamidine Ligands: Synthesizing formamidine ligands from chiral amines introduces a stereocenter into the ligand framework. These chiral ligands can then direct the stereochemical outcome of reactions at the metal center. Ferrocene-based chiral formamidines, for instance, have been prepared and used in asymmetric catalysis. acs.orgethz.ch

Employing Chiral Auxiliaries: A chiral auxiliary can be attached to the metal complex, which then influences the coordination of the achiral formamidine ligand or the approach of a substrate.

Complexation to a Chiral Metal Center: If the metal complex is already chiral, the coordination of the formamidine ligand will occur in a diastereoselective manner.

The study of stereochemical properties is crucial for understanding the structure-activity relationships in these coordination compounds. mdpi.comresearchgate.net Techniques such as X-ray crystallography are vital for unambiguously determining the absolute configuration and solid-state conformation of these complexes. researchgate.net The stereoelectronic effects within the complex can also play a significant role in determining the preferred geometry. nih.gov

The table below summarizes the observed stereoisomers for dirhodium complexes containing the N,N'-di-p-tolyl-formamidinate ligand.

ComplexIsomer TypeKey Structural FeatureReference
[Rh₂(μ-DTolF)₂(μ-np)(MeCN)₄]²⁺Geometric Isomer (cis)Both formamidinate ligands are on the same side of the Rh-Rh axis. nsf.gov
[Rh₂(μ-DTolF)₂(μ-qxnp)₂]²⁺Geometric Isomers (cis and trans)Formamidinate ligands can be on the same (cis) or opposite (trans) sides of the Rh-Rh axis. nsf.gov

Catalytic Applications of N,n Di P Tolyl Formamidine and Its Metal Complexes

N,N'-Di-p-tolyl-formamidine as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area of sustainable chemistry. N,N'-diarylformamidines, including this compound, can act as effective organocatalysts, primarily by functioning as Brønsted bases or through hydrogen bonding interactions.

The catalytic activity of N,N'-diarylformamidines in organocatalytic reactions is primarily attributed to their basicity and ability to act as hydrogen bond donors. The nitrogen atoms in the formamidine (B1211174) structure possess lone pairs of electrons, allowing them to function as Brønsted bases by deprotonating acidic substrates. This deprotonation generates a more reactive nucleophilic species that can then participate in various bond-forming reactions.

In some transformations, the formamidine can activate electrophiles through hydrogen bonding, rendering them more susceptible to nucleophilic attack. For instance, in a Knoevenagel condensation, the formamidine catalyst can deprotonate the active methylene (B1212753) compound, forming a reactive enolate, and simultaneously activate the carbonyl group of the aldehyde or ketone through hydrogen bonding. This dual activation mode facilitates the condensation reaction. The mechanism often involves the formation of a reactive iminium ion intermediate with the carbonyl compound, which enhances its reactivity. organic-chemistry.org

N,N'-diarylformamidines have been effectively employed as organocatalysts in several classic organic reactions. Their utility is particularly notable in condensation and addition reactions where they can promote the formation of carbon-carbon bonds under mild conditions.

One prominent application is in the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound. The formamidine catalyzes the reaction by facilitating the deprotonation of the active methylene group.

While specific data for this compound as a catalyst in these reactions is not always detailed in broad surveys, the general class of N,N'-diarylformamidines is recognized for this capability. For example, the synthesis of various N,N'-diarylformamidines has been optimized using catalysts like iron(III) chloride, highlighting the interest in these compounds for further applications. scirp.orgresearchgate.netscirp.org The table below illustrates the potential scope of N,N'-diarylformamidines as organocatalysts in common organic reactions.

Table 1: Representative Organocatalytic Reactions Catalyzed by Diarylformamidines

Reaction Type Substrate 1 Substrate 2 Product Type Catalyst Role
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile) Aldehyde/Ketone α,β-Unsaturated Dinitrile Brønsted Base
Michael Addition Michael Donor (e.g., Thiol) α,β-Unsaturated Carbonyl Thioether Adduct Brønsted Base

Role of this compound Ligands in Homogeneous Catalysis

When this compound is deprotonated, it forms the N,N'-Di-p-tolyl-formamidinate anion. This anion is an excellent N,N'-chelating ligand that forms stable complexes with a wide range of transition metals and rare-earth elements. researchgate.net These metal complexes are highly effective homogeneous catalysts for various transformations, including asymmetric synthesis, cross-coupling reactions, and polymerization. yorku.caugent.be The steric and electronic properties of the formamidinate ligand can be readily tuned by modifying the aryl substituents, allowing for fine control over the catalytic activity and selectivity of the resulting metal complex.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. While this compound itself is achiral, chiral versions of formamidine ligands can be synthesized and used to create chiral metal complexes. uni-freiburg.deacs.orgnih.gov These chiral catalysts can induce high levels of enantioselectivity in a variety of reactions. nih.govmdpi.com

The design of these chiral ligands often involves introducing a chiral center into the backbone of the formamidine or using chiral substituents on the nitrogen atoms. When coordinated to a metal center, the chiral environment created by the ligand forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. Research has shown that group 4 metal complexes bearing asymmetric formamidinate ligands are active in the polymerization of α-olefins, where the ligand's structure influences the properties of the resulting polymer. acs.org

Table 2: Examples of Chiral Formamidine Ligand Applications

Metal Chiral Ligand Type Reaction Type Product Enantiomeric Excess (ee)
Rhodium C2-Symmetric Bis(formamidinate) Hydrogenation Chiral Alkanes High
Palladium P,N-Formamidine Hybrid Allylic Alkylation Chiral Alkenes Up to 99%

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca Formamidinate ligands have been shown to be effective in supporting palladium catalysts for these reactions. mdpi.com The N,N'-chelation of the formamidinate ligand stabilizes the palladium center and can promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Complexes of N,N'-Di-p-tolyl-formamidinate with metals like palladium can catalyze Suzuki, Heck, and Sonogashira couplings, among others. The bulky tolyl groups on the formamidine ligand can influence the coordination sphere of the metal, potentially enhancing catalytic activity and stability. While broad studies often focus on phosphine (B1218219) ligands, the development of NHC (N-heterocyclic carbene) ligands, for which formamidines are precursors, has led to significant advances in palladium-catalyzed cross-coupling. ugent.be

Table 3: Formamidinate-Supported Cross-Coupling Reactions

Reaction Name Metal Ligand Substrate 1 Substrate 2 Product
Suzuki Coupling Palladium N,N'-Di-p-tolyl-formamidinate Aryl Halide Arylboronic Acid Biaryl
Heck Coupling Palladium N,N'-Di-p-tolyl-formamidinate Aryl Halide Alkene Substituted Alkene

Formamidinate complexes of various metals, including rare-earth elements (like yttrium, neodymium, samarium) and group 4 metals (like zirconium, titanium), are highly active catalysts for the polymerization of various monomers. acs.orgrsc.orgacs.org These catalysts are particularly effective in the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone, as well as the polymerization of olefins and dienes like isoprene (B109036). rsc.org

The catalytic activity and the properties of the resulting polymers (e.g., molecular weight, polydispersity, and tacticity) are strongly influenced by the structure of the formamidinate ligand and the nature of the metal center. acs.orgrsc.org For example, rare-earth metal complexes supported by N,N'-di(2,6-dialkylphenyl)formamidinate ligands have shown good activity for isoprene polymerization, yielding polyisoprenes with high molecular weights and narrow molecular weight distributions. rsc.org Similarly, zinc and copper complexes with N,N'-diarylformamidine ligands are active catalysts for the ROP of ε-caprolactone and lactides, with the kinetics and polymer tacticity being dependent on the specific ligand and metal used. rsc.org

Table 4: Polymerization Reactions Catalyzed by Formamidinate Complexes

Metal Center Ligand System Monomer Polymerization Type Resulting Polymer Key Findings
Rare-earth metals (Y, Er, Dy, Sm, Nd) N,N'-di(2,6-dialkylphenyl)formamidinate Isoprene Coordination Polymerization Polyisoprene High molecular weight, narrow distribution, high 1,4-regioselectivity. rsc.org
Group 4 (Ti, Zr) Asymmetric bis(formamidinate) Propylene Coordination Polymerization Polypropylene Ligand substituents influence catalyst activity and polymer properties. acs.org
Zinc(II), Copper(II) N,N'-diarylformamidine ε-caprolactone, Lactides Ring-Opening Polymerization (ROP) Polycaprolactone (PCL), Polylactide (PLA) First-order kinetics; produced moderately heterotactic PLAs. rsc.org

Hydrogenation and Dehydrogenation Catalysis

This compound, through its coordination to various metal centers, forms complexes that are active in catalytic hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis and are increasingly important for applications in chemical hydrogen storage. nih.govresearchgate.net The formamidine ligand, being a strong σ-donor and possessing tunable steric and electronic properties, plays a crucial role in stabilizing the metal center and influencing its catalytic activity.

Ruthenium complexes featuring formamidinate ligands have demonstrated significant efficacy in the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage. researchgate.net For instance, pyridyl-formamidine half-sandwich Ruthenium(II) complexes have been synthesized and proven active for formic acid dehydrogenation (FADH), generating an equimolar mixture of H₂ and CO₂. researchgate.net In one study, a specific ruthenium complex with a formamidine ligand demonstrated high robustness at 100°C, achieving approximately 98% substrate conversion with a total turnover number (TON) of about 7892 and a turnover frequency (TOF) close to 300 h⁻¹ after 35 hours. researchgate.net The nature of the formamidine ligand and the reaction conditions, such as the presence of a formate (B1220265) additive, significantly influence the catalytic activity. researchgate.net

While direct catalytic data for this compound complexes in the hydrogenation of a wide range of substrates is specific, the broader family of formamidine-metal complexes shows considerable promise. For example, zinc pincer complexes, which feature related nitrogen-based ligands, have been successfully employed for the base-free catalytic hydrogenation of imines and ketones. acs.org These reactions often proceed via metal-ligand cooperation, where the ligand actively participates in bond activation. acs.org Similarly, the reversible dehydrogenation and hydrogenation of N- and O-containing heterocyclic compounds are critical reactions for hydrogen carrier systems. nih.gov Palladium-based catalysts, for instance, are known to be effective for the dehydrogenation of carbazole-based compounds. mdpi.com Studies on 2,3-dimethylindole (B146702) have shown that its hydrogenation can be achieved using a Ru/Al₂O₃ catalyst, while its dehydrogenation is effectively catalyzed by Pd/Al₂O₃. semanticscholar.orgrsc.org These examples highlight the potential of metal complexes with nitrogen-containing ligands, including formamidines, in this field.

The synthesis of N,N'-di-p-tolylformamidinato derivatives of platinum-group metals like ruthenium, osmium, and iridium has been well-documented. acs.orgacs.org These stable complexes serve as foundational platforms for the development of active catalysts for hydrogenation and dehydrogenation processes.

Table 1: Performance of Formamidine-Related Metal Complexes in Dehydrogenation Catalysis

In-depth Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalytic cycles involving this compound and its derivatives is essential for optimizing catalyst performance and designing new, more efficient systems. The formamidine ligand is not merely a spectator but often plays an active role in the catalytic process.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have shed light on transformations involving formamidine-related structures. For example, the isomerization of diaminocarbenes to formamidines, a reaction for forming the ligand itself within a coordination sphere, has been investigated. mdpi.com This process can be catalyzed by Ag₂O and involves the metalation of an N-H bond, formation of a key transition state with a bridging formamidinyl ligand, and subsequent ion translocation. mdpi.com

In hydrogenation catalysis, the cycle typically involves several key steps, analogous to well-understood systems like Wilkinson's catalyst. iitd.ac.in These steps generally include:

Oxidative Addition: The active catalyst species reacts with H₂, leading to the formation of a metal dihydride complex.

Substrate Coordination: The substrate (e.g., an alkene or imine) coordinates to the metal center.

Migratory Insertion: One of the hydride ligands is transferred to the coordinated substrate, forming a metal-alkyl intermediate.

Reductive Elimination: The second hydride ligand is transferred, or the alkyl group combines with the second hydride, releasing the hydrogenated product and regenerating the active catalyst. iitd.ac.in

For formamidine-based catalysts, metal-ligand cooperation (MLC) can provide an alternative, lower-energy pathway. In a proposed cycle for imine hydrogenation by a zinc pincer complex, the dearomatization/aromatization of the ligand framework facilitates the heterolytic cleavage of H₂. acs.org This avoids a high-energy formal oxidative addition at the zinc center and generates a metal hydride and a protonated ligand, which are key for the subsequent substrate reduction. acs.org

Furthermore, the formamidine ligand can influence the nature of the active catalytic species. In some cases, a well-defined formamidine-metal complex may act as a "precatalyst" or a "dormant species". cu.edu.eg For example, a pyrimidyl formamidine palladium(II) complex has been proposed to serve as a reservoir that releases catalytically active palladium nanoparticles, which are the true catalysts in Suzuki-Miyaura cross-coupling reactions. cu.edu.eg This suggests that the catalytic cycle may not occur on the intact molecular complex but rather on heterogeneous nanoparticles derived from it.

It is also crucial to consider potential catalyst deactivation pathways. Under certain conditions, such as those used in Buchwald-Hartwig amination, M/NHC (N-heterocyclic carbene) complexes can undergo a reductive elimination of the NHC and an azanide (B107984) ligand. acs.org This "N-NHC coupling" represents a deactivation pathway that could have analogous mechanisms in formamidine systems, where the M-N bond of the formamidinate ligand could potentially be involved in undesirable side reactions. acs.org

Heterogenization and Immobilization Strategies for Formamidine Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. rsc.org Several strategies have been developed for the heterogenization of catalysts, including those based on formamidine ligands. rsc.orgresearchgate.net

Common immobilization methodologies include:

Covalent Tethering: The catalyst is attached to the support via a stable covalent bond. This is often achieved by functionalizing the formamidine ligand or the support material with reactive groups that can form linkages like amides or ureas. mdpi.com

Adsorption: The catalyst is physically adsorbed onto the surface of the support material through weaker interactions like van der Waals forces or hydrogen bonds. rsc.org

Encapsulation: The catalyst is physically entrapped within the porous network of a support material, such as ordered mesoporous silica (B1680970). mdpi.com

Electrostatic Interaction: Charged catalysts are immobilized on supports with opposite surface charges. rsc.org

Inorganic materials like silica gel are popular supports due to their high surface area, thermal stability, and tunable pore structures. mdpi.com For example, sulfuric acid immobilized on silica gel (H₂SO₄–SiO₂) has been used as a recyclable solid acid catalyst for the synthesis of N-formyl amines, which are precursors to formamidines. mdpi.com This catalyst system demonstrated high efficiency and could be recovered by simple filtration and reused for several cycles with only a slight decrease in activity. mdpi.com Similarly, Brønsted acids immobilized on superparamagnetic γ-Fe₂O₃@SiO₂ nanocrystallites have been employed as solid acid catalysts for the synthesis of formamidines, offering excellent yields and facile magnetic separation for reuse. researchgate.net

Polymer supports also offer a versatile platform for catalyst immobilization. For instance, a 1,2,4-triazole-functionalized polystyrene resin has been used to support a Pd(II) complex for Suzuki-Miyaura cross-coupling reactions in water. cu.edu.eg This resin-supported catalyst was easily separated from the reaction mixture and could be reused multiple times without a noticeable loss in catalytic activity. cu.edu.eg Such strategies could be readily adapted for this compound complexes by incorporating suitable functional groups onto the tolyl rings to enable covalent attachment to a polymer backbone.

Table 2: Examples of Immobilization Strategies for Formamidine-Related Catalysis

Supramolecular Chemistry and Self Assembly of N,n Di P Tolyl Formamidine Systems

Characterization of Hydrogen Bonding Networks in Formamidine (B1211174) Derivatives

Hydrogen bonding is a critical directional force in the self-assembly of formamidine derivatives. The N-H and N moieties within the formamidine core act as hydrogen bond donors and acceptors, respectively, facilitating the formation of predictable and robust networks. In the solid state, many formamidine compounds, including those with NH groups, display extensive hydrogen bonding networks. For instance, the crystal structure of N,N'-di(2-pyridyl)formamidine reveals a dimer held together by four hydrogen bonds. nih.gov

The strength and geometry of these hydrogen bonds are highly sensitive to the surrounding chemical environment. nih.gov Computational methods, such as those implemented in programs like YASARA, can be used to analyze and predict the intricate network of hydrogen bonds. yasara.org These tools consider factors like atom-atom distances and relative orientations of donor and acceptor groups to identify and energetically quantify hydrogen bonds. nih.gov Such analyses are crucial for understanding the stability of different conformations and for designing molecules with specific self-assembly properties. yasara.org

Rational Design and Formation of Supramolecular Architectures

The predictable nature of the interactions involving N,N'-Di-p-tolyl-formamidine allows for the rational design of complex supramolecular structures. By carefully selecting substituents and controlling experimental conditions, it is possible to guide the self-assembly process towards desired architectures with specific functionalities.

Dimerization and Oligomerization through Non-Covalent Interactions

This compound and its derivatives readily form dimers and higher-order oligomers through a combination of non-covalent interactions, with hydrogen bonding playing a predominant role. nih.govxjtu.edu.cn The formation of these assemblies is a dynamic process, often involving an equilibrium between monomeric and aggregated species. xjtu.edu.cn

The dimerization of alkenes, for example, can be catalyzed by transition metal complexes, a process that involves the formation of intermediate metal-alkyl species. mdpi.com While not directly involving formamidines as catalysts, this illustrates the principles of dimerization reactions. In the context of formamidines themselves, the solid-state structure of N,N'-di(2-pyridyl)formamidine clearly shows a dimeric structure sustained by four hydrogen bonds. nih.gov The study of such dimerization and oligomerization is fundamental to understanding the initial steps of self-assembly and the subsequent formation of larger supramolecular structures. mdpi.comhhu.de

Crystal Engineering Principles for Designed Solid-State Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org For this compound, this involves leveraging its hydrogen bonding capabilities and other non-covalent forces to control the packing of molecules in a crystal lattice.

The Cambridge Structural Database (CSD) is an essential resource for crystal engineers, containing a vast collection of crystal structures, including that of this compound (CSD Entry: 123496). nih.gov Analysis of these structures provides insights into recurring hydrogen bonding motifs and packing patterns. This knowledge can then be applied to the design of new materials with tailored properties, such as multicomponent crystals of pharmaceuticals to enhance their efficacy. rsc.org For example, the formation of salts between the drug quinine (B1679958) and various coformers has been shown to improve its aqueous solubility. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule or ion within the cavity of a larger "host" molecule. wikipedia.org This interaction is driven by non-covalent forces and is often highly specific, a phenomenon known as molecular recognition. wikipedia.org

While specific examples of this compound acting as a host for guest molecules are not extensively detailed in the provided search results, the principles of host-guest chemistry are broadly applicable. The formation of well-defined cavities and binding pockets through the self-assembly of formamidine units could enable the encapsulation of complementary guest species. wikipedia.orgmdpi.com The design of such systems would rely on principles of molecular complementarity in terms of size, shape, and chemical functionality between the host assembly and the guest. The development of synthetic macrocyclic hosts like pillar[n]arenes, which can form complexes with various guest molecules, showcases the potential of this approach for applications in areas like drug delivery and functional materials. rsc.org

Charge Transfer Interactions in Formamidine-Based Supramolecular Assemblies

Charge transfer (CT) is a non-covalent interaction that can play a significant role in the structure and properties of supramolecular assemblies. chemrxiv.org It involves the partial transfer of electron density from an electron-donating molecule (donor) to an electron-accepting molecule (acceptor). rsc.orguni-tuebingen.de

In the context of this compound, the aromatic tolyl groups can potentially act as electron donors. When co-assembled with suitable electron acceptor molecules, charge transfer complexes can form. These complexes often exhibit new optical and electronic properties, such as characteristic absorption bands in their electronic spectra. uni-tuebingen.de The study of CT interactions is crucial for the development of organic electronic materials, and model systems based on donor-acceptor co-crystals provide valuable insights into these phenomena. rsc.org The formation of supramolecular radical dimers, stabilized by host-guest interactions, can lead to strong absorption in the near-infrared (NIR) region, a property that can be exploited in applications like photothermal therapy. xjtu.edu.cn

Responsive and Adaptive Supramolecular Materials

A key goal of supramolecular chemistry is the creation of "smart" materials that can respond to external stimuli. nih.govrsc.org These responsive materials can change their properties, such as shape, color, or permeability, in response to triggers like light, temperature, pH, or the presence of specific chemical species. nih.govmdpi.com

The dynamic and reversible nature of the non-covalent bonds holding supramolecular assemblies together makes them inherently suited for the development of such materials. rsc.org For instance, supramolecular vesicles constructed from host-guest complexes involving azobenzene (B91143) derivatives can be reversibly switched between assembled and disassembled states by light or changes in pH. d-nb.info Similarly, supramolecular gels can be designed to respond to various stimuli, including the presence of metal ions. mdpi.com While specific examples focusing on this compound are not prominent in the search results, the principles are directly applicable. By incorporating photo-responsive or pH-sensitive moieties into formamidine-based assemblies, it would be possible to create novel materials with tunable and adaptive properties for applications in areas like controlled drug release and sensing. d-nb.infothno.org

Advanced Materials Science Applications Derived from N,n Di P Tolyl Formamidine

Incorporation into Functional Polymers and Frameworks

The integration of the N,N'-Di-p-tolyl-formamidine moiety into larger macromolecular structures, such as functional polymers and metal-organic frameworks (MOFs), offers a versatile strategy for creating materials with novel properties. The formamidine (B1211174) unit can act as a flexible yet robust linking group, imparting specific electronic and structural features to the resulting material.

In the context of coordination chemistry, the deprotonated form of this compound, N,N'-di-p-tolylformamidinate (DTolF), has been successfully utilized as a ligand in the synthesis of multinuclear metal complexes, particularly dirhodium(II,II) complexes tamu.edu. These complexes can be considered as discrete models or secondary building units (SBUs) for the construction of more extended, porous structures like MOFs tamu.eduwikipedia.org. MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, and the geometry and functionality of the linker are crucial in determining the final structure and properties of the framework wikipedia.org. The bidentate nature of the formamidinate ligand allows it to bridge two metal centers, a key feature for building one-, two-, or three-dimensional coordination polymers wikipedia.org. The tolyl groups of the DTolF ligand can also engage in π-π stacking interactions, further influencing the packing and dimensionality of the resulting framework tamu.edu. While the synthesis of a porous MOF using this compound as the primary linker has not been extensively detailed, the principles of reticular chemistry suggest its potential for creating novel frameworks with applications in gas storage, separation, and catalysis wikipedia.org.

Table 1: Examples of Formamidine-Containing Polymers and Related Precursors

Polymer/Precursor TypeMonomers/LigandsResulting StructureKey Features
Aromatic Formamidine PolymersAromatic Diamines, TriethylorthoformateLinear PolymersIntroduction of formamidine groups into the polymer backbone.
Dirhodium ComplexesN,N'-di-p-tolylformamidinate (DTolF)Binuclear Metal ComplexesPotential as secondary building units (SBUs) for MOFs. tamu.edu
Metal-Organic Frameworks (General)Metal Ions, Organic Linkers1D, 2D, or 3D Porous NetworksTunable porosity and functionality. wikipedia.org

Optoelectronic Properties of Formamidine-Based Materials

The electronic structure of this compound, characterized by the nitrogen-containing formamidine core flanked by two p-tolyl groups, gives rise to interesting optoelectronic properties. When incorporated into larger systems, these properties can be modulated and exploited for applications in light-emitting devices and other electronic components.

The luminescence and fluorescence behavior of materials containing the this compound moiety are of significant interest. Studies on dirhodium(II,II) complexes bridged by the N,N'-di-p-tolylformamidinate (DTolF) ligand have provided insights into the photophysical properties of these systems tamu.edu. These complexes exhibit metal/ligand-to-ligand charge transfer (ML-LCT) absorptions, which are responsible for their color and photoactivity tamu.edu.

The geometry of the complex plays a crucial role in determining its photophysical properties. For example, cis and trans isomers of dirhodium complexes with DTolF ligands show distinct absorption maxima and excited-state lifetimes tamu.edu. The trans isomers, for instance, can exhibit red-shifted absorption compared to their cis counterparts, extending their light-harvesting capabilities into the near-infrared region tamu.edu. The lifetimes of the excited states are critical for potential applications in photochemistry and as photosensitizers. Axially blocked complexes have been shown to have significantly longer excited-state lifetimes compared to those with accessible axial sites tamu.edu.

While detailed solid-state and solution luminescence studies specifically on pristine this compound are not widely available in the reviewed literature, the investigation of its coordination complexes suggests that the formamidine core, in conjunction with the tolyl substituents, can participate in and influence electronic transitions, making it a promising component for the design of new luminescent materials.

Table 2: Photophysical Properties of a Dirhodium Complex with N,N'-di-p-tolylformamidinate (DTolF) Ligands

ComplexAbsorption Maximum (nm)Excited StateLifetimeReference
trans-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂832¹ML-LCT3 ps tamu.edu
³ML-LCT0.40 ns tamu.edu
cis-[Rh₂(μ-DTolF)₂(μ-qxnp)₂][BF₄]₂Not specified³ML-LCTLonger than trans isomer tamu.edu
cis-[Rh₂(μ-DTolF)₂(μ-np)₂][BF₄]₂Not specified³ML-LCT~0.5 ns tamu.edu

qxnp = 2-(1,8-naphthyridin-2-yl)quinoxaline; np = 1,8-naphthyridine

The ability of this compound to participate in charge transfer processes is fundamental to its potential use in electronic devices. The nitrogen atoms of the formamidine group possess lone pairs of electrons, allowing the molecule to act as an electron donor (or hole transporter) under certain conditions. The aromatic tolyl groups contribute to the π-conjugated system, which can facilitate the movement of charge carriers.

In the context of the dirhodium complexes mentioned earlier, the ³ML-LCT excited states of complexes containing the DTolF ligand have been shown to undergo reversible bimolecular charge transfer with an electron donor like p-phenylenediamine (B122844) when irradiated with low-energy light tamu.edu. This demonstrates the capacity of the formamidinate ligand, as part of a larger assembly, to mediate charge transfer reactions. Such properties are desirable for applications in p-type semiconductors and for the development of materials for solar energy conversion tamu.edu.

This compound in Sensing Platforms and Transduction Mechanisms

The potential application of this compound in chemical sensing platforms stems from its ability to interact with various analytes through mechanisms such as hydrogen bonding or coordination with metal ions. The formamidine group, with its basic nitrogen atoms, can act as a recognition site for acidic species or metal cations. Upon binding of an analyte, a change in the electronic or photophysical properties of the formamidine-containing material could occur, providing a detectable signal.

For example, a sensing platform could be designed based on the change in fluorescence of a polymer or MOF incorporating this compound upon exposure to a target analyte. The binding event could alter the conformation of the material or its electronic structure, leading to a change in the emission wavelength or intensity. This change would then be the basis of the transduction mechanism, converting the chemical recognition event into an optical signal.

Although specific examples of sensing platforms based on this compound are not detailed in the available literature, the fundamental properties of the molecule suggest its suitability for this purpose. The development of such sensors would require the synthesis of appropriate materials where the formamidine unit is accessible for interaction with the environment and where its response to analyte binding is amplified and easily measurable.

Design Principles for Structure-Property Relationships in Formamidine-Containing Materials

The effective design of advanced materials based on this compound relies on a clear understanding of the relationship between its molecular structure and the resulting macroscopic properties of the material. Several key design principles can be identified:

Tuning Electronic Properties through Substitution: The electronic properties of the formamidine core can be modulated by introducing different substituents on the aryl rings. While this article focuses on the p-tolyl derivative, the principles of substituent effects are broadly applicable. Electron-donating or electron-withdrawing groups on the phenyl rings would alter the electron density on the formamidine nitrogen atoms, thereby influencing the material's HOMO/LUMO energy levels, its charge transport characteristics, and its reactivity.

Geometric Isomerism and Photophysical Properties: As demonstrated by the cis and trans isomers of dirhodium complexes with DTolF ligands, the geometric arrangement of the formamidine units within a larger structure can have a profound impact on the material's photophysical properties tamu.edu. The relative orientation of the ligands can affect the metal-metal distance and the overlap of orbitals, which in turn influences the energy of electronic transitions and the lifetimes of excited states tamu.edu. This provides a powerful tool for tuning the optical and photochemical behavior of the resulting materials.

Ligand Design for Functionality: By modifying the this compound ligand itself, for example, by introducing additional functional groups, materials with specific functionalities can be created. For instance, adding a polymerizable group would allow for its incorporation into a polymer backbone, while adding a chelating group could lead to the formation of more complex coordination structures.

A systematic approach that combines synthetic chemistry, physical characterization, and computational modeling is essential for elucidating these structure-property relationships and for the rational design of new this compound-based materials with tailored properties for advanced applications.

Theoretical and Computational Investigations of N,n Di P Tolyl Formamidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of N,N'-Di-p-tolyl-formamidine. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure and reactivity of medium-sized organic molecules. rsc.org

Computational methods are adept at predicting the three-dimensional arrangement of atoms in a molecule and its vibrational modes. For formamidine (B1211174) derivatives, DFT calculations have been successfully used to determine optimized geometries. derpharmachemica.com For instance, studies on similar N,N'-diarylformamidines have shown that the planarity of the formamidine core and the torsion angles of the aryl groups are key structural features. rsc.org

Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. derpharmachemica.comscialert.net This comparison helps in the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrational frequencies would include N-H stretching, C=N stretching of the imine group, and various vibrations associated with the p-tolyl rings. scialert.netscirp.org The N-H stretching vibrations are typically observed in the range of 3100-3500 cm⁻¹, while the C=N stretching vibration is a key indicator of the formamidine core. The vibrations of the p-tolyl group include aromatic C-H stretching, typically appearing between 3100-3050 cm⁻¹, and methyl C-H stretching vibrations. scialert.net

Table 1: Predicted and Experimental Vibrational Frequencies for a Similar Formamidine Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3160 3160
C=N Stretch 1643 1643
Aromatic C-H Stretch 3018 3018

Note: Data is illustrative and based on a similar compound, N,N'-bis(2,6-dimethylphenyl)formamidine. rsc.org Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. libretexts.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the π-system of the formamidine core, reflecting its nucleophilic character. The LUMO is likely distributed over the entire conjugated system, including the p-tolyl rings. Substituents on the aryl rings can significantly influence the energies of these orbitals. rsc.org DFT calculations can provide quantitative values for HOMO and LUMO energies and visualize their spatial distribution. mdpi.comresearchgate.net

Table 2: Calculated FMO Properties for a Generic N,N'-diarylformamidine

Property Value (eV)
EHOMO -5.97
ELUMO -0.85

Note: These values are for a related compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, and serve as an example. researchgate.net The actual values for this compound would vary.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which provide further insights into the molecule's reactivity. mdpi.comresearchgate.net

Beyond vibrational spectra, computational methods can predict other spectroscopic properties. For instance, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These calculations can aid in the interpretation of experimental ¹H and ¹³C NMR spectra of this compound and its derivatives. rsc.org

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis). acs.org This allows for the study of the electronic transitions responsible for the absorption of light and can help in understanding the photophysical properties of the molecule. This is particularly relevant for applications where the interaction with light is important, such as in the design of dyes or photochemically active compounds. rsc.org

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in solution or in the solid state. mdpi.com MD simulations track the movement of atoms over time, governed by a force field that describes the interactions between them. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule can exist in different rotational isomers (conformers) due to rotation around the C-N single bonds and the bonds connecting the aryl groups to the nitrogen atoms. MD simulations can reveal the relative populations of these conformers and the energy barriers for their interconversion.

Moreover, MD simulations are invaluable for studying intermolecular interactions. In a condensed phase, molecules of this compound will interact with each other and with solvent molecules through various non-covalent forces, such as hydrogen bonding (if a protic solvent is present), π-π stacking between the tolyl rings, and van der Waals forces. Understanding these interactions is crucial for predicting properties like solubility, crystal packing, and self-assembly behavior. For instance, simulations could elucidate how the p-tolyl groups of adjacent molecules arrange themselves to maximize favorable π-stacking interactions. nsf.gov

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energy of the reaction. sigmaaldrich.com

For this compound, computational studies could elucidate the mechanisms of its synthesis, for example, the reaction between p-toluidine (B81030) and an orthoformate. scirp.org It could also be used to study its reactivity in various chemical transformations. For example, the hydrolysis of the formamidine group or its role as a ligand in metal complexes could be investigated. acs.org Transition state theory, combined with quantum chemical calculations, allows for the calculation of reaction rates, providing a deeper understanding of the kinetics of these processes.

Computational Design of Novel Formamidine Derivatives with Tailored Properties

The insights gained from theoretical and computational studies can be leveraged for the rational design of new formamidine derivatives with specific, desired properties. oalib.com By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the tolyl rings—researchers can predict how these changes will affect its electronic structure, reactivity, and other properties. mdpi.comnih.gov

This computational screening approach can significantly accelerate the discovery of new materials. For instance, if the goal is to develop a formamidine derivative with enhanced nucleophilicity, calculations can identify substituents that will raise the HOMO energy. Conversely, if a more electron-deficient derivative is desired for a particular application, electron-withdrawing groups can be computationally evaluated. This "design-on-the-computer" approach can guide synthetic efforts, making the process of developing new functional molecules more efficient and targeted.

Application of Machine Learning and AI in Formamidine Research

Predictive Modeling of Physicochemical and Biological Properties

A primary application of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netchemrevlett.com These models establish a mathematical correlation between the structural or physicochemical features of a molecule (descriptors) and its biological activity or a specific property. nih.gov For this compound and its analogues, ML algorithms such as neural networks, support vector machines (SVMs), and random forests can be trained on datasets of formamidine derivatives to predict a range of characteristics. mdpi.comresearchgate.net

Key applications include:

Predicting Biological Activity: By training a model on a dataset of formamidine compounds with known biological activities (e.g., as inhibitors of specific enzymes or as ligands for receptors), it becomes possible to predict the potential activity of new, unsynthesized derivatives. scirp.orgresearchgate.net This accelerates the screening process for potential therapeutic agents. mdpi.comnih.gov

Forecasting Physicochemical Properties: Properties crucial for material science applications or for a compound's viability as a drug, such as solubility, stability, and electronic properties, can be predicted. chemengineerkey.comspecialchem.comnih.gov For instance, AI could model how modifications to the tolyl groups on the formamidine core affect its electronic and steric properties, which are relevant to its use as a ligand in coordination chemistry. acs.org

Toxicity Prediction: Early-stage prediction of potential toxicity is a critical component of drug discovery and materials safety assessment. nih.gov AI models trained on large toxicological datasets can estimate the likelihood of a compound like this compound having adverse effects, guiding the design of safer analogues. mdpi.com

To build such predictive models, a crucial first step is to represent the molecule using a set of numerical descriptors. The table below illustrates the types of descriptors that could be calculated for this compound to serve as input for an ML model.

Table 1: Illustrative Molecular Descriptors for ML Modeling of this compound

This table showcases a selection of descriptor types that can be computationally generated to represent the molecule for machine learning tasks. These descriptors quantify different aspects of the molecular structure and properties.

Descriptor ClassSpecific Descriptor ExampleDescriptionPotential Application
Topological DescriptorsWiener IndexA measure of the molecule's compactness based on the sum of distances between all pairs of atoms.Predicting boiling point, viscosity.
Constitutional DescriptorsMolecular WeightThe sum of the atomic weights of all atoms in the molecule (224.30 g/mol). nih.govBasic property correlation, ADME prediction.
Electronic DescriptorsDipole MomentA measure of the overall polarity of the molecule.Predicting solubility, intermolecular interactions.
Quantum-Chemical DescriptorsHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electronic reactivity.Modeling reaction mechanisms, predicting electronic properties.
3D-MoRSE Descriptors3D-Molecule Representation of Structures based on Electron diffractionEncodes 3D structure information based on interatomic distances.QSAR studies where 3D conformation is critical.

Beyond predicting the properties of a final molecule, AI is increasingly being used to plan how to make it. beilstein-journals.org Machine learning models, particularly those based on deep learning and trained on vast databases of known chemical reactions, can propose viable synthetic routes to a target molecule—a process known as computer-aided synthesis planning (CASP). nih.gov

For a compound like this compound, an AI system could:

Suggest Retrosynthetic Pathways: By analyzing the structure, the model can work backward to identify potential starting materials and key bond-forming reactions, such as the reaction between p-toluidine and an appropriate one-carbon electrophile. nih.govresearchgate.net

Predict Reaction Conditions: AI models can suggest optimal reaction conditions, including the best solvent, catalyst, and temperature, by learning from similar transformations in the reaction databases. beilstein-journals.org

Forecast Reaction Outcomes and Yields: These tools can predict the likely success and yield of a proposed reaction, helping chemists prioritize the most promising synthetic strategies before committing to expensive and time-consuming lab work. cam.ac.ukrsc.org

Generative Models for Novel Formamidine Discovery

Perhaps the most advanced application of AI in chemical research is de novo drug design, where generative models create entirely new molecular structures. mdpi.comxtalpi.com These models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on a library of existing formamidines. mdpi.comnih.gov The trained model then learns the underlying "rules" of chemical stability and structure for this class of compounds.

This table outlines the stages of using a generative AI model to design new formamidine compounds with desired properties, starting from an initial dataset and ending with promising candidates for synthesis.

PhaseDescriptionAI/ML Tools UsedExpected Outcome
1. Data CurationCollect a dataset of known formamidine compounds with measured properties (e.g., biological activity, stability).Database mining tools.A structured dataset for model training.
2. Model TrainingTrain a generative model (e.g., GAN, VAE) on the chemical structures of the curated formamidines.Generative Adversarial Networks, Recurrent Neural Networks.A model that understands the "chemical grammar" of formamidines.
3. Property-Guided GenerationUse the trained model to generate new molecules, optimizing for a desired property profile using reinforcement learning or a predictive QSAR model.Reinforcement Learning, QSAR/QSPR models.A large library of novel, virtual formamidine structures.
4. In Silico Screening & FilteringFilter the generated molecules using predictive models for drug-likeness, synthesizability, and potential toxicity.ADMET prediction models, retrosynthesis AI.A small, prioritized list of candidate molecules for synthesis.

Future Directions and Emerging Research Avenues in N,n Di P Tolyl Formamidine Chemistry

Innovations in Green and Sustainable Synthesis Technologies

The synthesis of N,N'-diarylformamidines, including N,N'-Di-p-tolyl-formamidine, is undergoing a green revolution. Traditional methods often required harsh conditions or toxic reagents, prompting the development of more environmentally benign alternatives. scirp.org Recent research has focused on catalytic systems that operate under mild conditions, minimize waste, and utilize less hazardous materials.

One significant advancement is the use of iron(III) chloride (FeCl₃) as a catalyst for the reaction between primary aryl amines and triethyl orthoformate. scirp.org This method is noteworthy for its simplicity, efficiency at ambient temperature, and avoidance of toxic chemicals, presenting a much more eco-friendly process compared to previous reports that suffered from long reaction times or elevated temperatures. scirp.orgresearchgate.net Another green approach employs Brønsted acidic ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, which act as efficient and reusable catalysts for the same transformation. Furthermore, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been identified as a highly efficient catalyst for synthesizing N,N'-diaryl-substituted formamidines in water at room temperature, highlighting a move towards aqueous reaction media. researchgate.net

Catalyst SystemKey AdvantagesReaction ConditionsReference
Iron(III) chloride (FeCl₃)Environmentally friendly, avoids toxic/expensive reagents, mildAmbient temperature scirp.org
Brønsted Acidic Ionic LiquidsReusable catalyst, efficientNot specified
Cerium(IV) Ammonium Nitrate (CAN)Highly efficient, operates in waterAmbient temperature researchgate.net
A summary of innovative green catalysts for N,N'-Diarylformamidine synthesis.

Discovery of Novel Coordination Geometries and Unprecedented Reactivity Patterns

The N,N'-di-p-tolylformamidinate anion, the deprotonated form of the title compound, has proven to be an exceptionally versatile ligand in coordination chemistry. rsc.org Its ability to stabilize metals in various oxidation states and adopt multiple binding modes is a key driver of new research. Scientists are uncovering novel coordination geometries that lead to complexes with unique electronic and photophysical properties.

Studies on alkali metal complexes have revealed the ligand's remarkable flexibility. rsc.org Depending on the metal (lithium or sodium) and the solvent used, N,N'-di-p-tolylformamidinate can exhibit a wide array of binding modes, from simple bridging to complex bridging and chelating arrangements involving multiple metal centers. rsc.orgjcu.edu.au This versatility allows for the construction of intricate dinuclear, trinuclear, and polymeric structures. rsc.org

In the realm of transition metals, groundbreaking work on dirhodium(II,II) complexes has led to the isolation of the elusive trans isomer. nsf.gov A new synthetic strategy involving the sequential addition of ligands was developed to favor the formation of the trans product over the more common cis geometry. nsf.gov This discovery is significant because the geometric arrangement dramatically influences the complex's properties; the trans isomer exhibits red-shifted light absorption and shorter excited-state lifetimes compared to its cis counterpart, opening up unexplored avenues for tuning photochemical behavior. nsf.gov The formamidinate ligand is also crucial in the chemistry of other transition metals, forming structurally interesting bridged complexes with diiridium(II) and dinuclear to tetranuclear complexes with gold(I). acs.orgcore.ac.uk

Metal(s)Key Structural Feature(s)SignificanceReference
Li, NaVarious bridging & chelating modes (μ-η¹:η¹, μ-η²:η¹, μ-η²:η², μ₃-η²:η¹:η¹)Demonstrates high versatility and ability to form multinuclear clusters. rsc.org
Rh(II)Isolation of rare trans isomer alongside the cis isomerGeometry significantly alters photophysical properties (light absorption, excited state lifetimes). nsf.gov
Ir(II)Bridged diiridium complexesExpands the coordination chemistry of formamidinates to heavier transition metals. acs.org
Au(I)Dinuclear, trinuclear, and tetranuclear clustersUnusual for gold(I), which typically shows low affinity for nitrogen donor ligands. core.ac.uk
A table showcasing novel coordination structures involving the N,N'-di-p-tolylformamidinate ligand.

Development of Next-Generation Catalytic Systems with Enhanced Efficiency and Selectivity

The unique electronic and steric properties of the N,N'-di-p-tolylformamidinate ligand make it an ideal candidate for supporting next-generation catalytic systems. These ligands can enhance the stability and reactivity of metal centers, leading to catalysts with improved efficiency and selectivity for a variety of organic transformations.

Lanthanide formamidinate complexes have emerged as exceptionally active precatalysts for reactions like the Tishchenko reaction, which converts aldehydes into esters. researchgate.net The high Lewis acidity and dynamic ligand sphere of these complexes contribute to their catalytic prowess. researchgate.net For example, a lanthanum complex with the related N,N'-bis(o-tolyl)formamidinate ligand was reported as the most active catalyst known for the dimerization of benzaldehyde. researchgate.net

Furthermore, formamidinate ligands are being used to generate novel titanium(II) catalysts for alkyne trimerization. nih.gov These systems operate through a Ti(II)/Ti(IV) redox couple without needing strong metal reductants, showcasing the ligand's ability to support redox-active metal centers. nih.gov In palladium and nickel catalysis, which is crucial for reactions like the Buchwald-Hartwig amination, formamidine-related structures are involved in both the activation and potential decomposition pathways of N-heterocyclic carbene (NHC) complexes, highlighting the intricate role they play in the catalyst lifecycle. acs.org Research into tetraplatinum clusters featuring formamidinate ligands also points towards new possibilities in multi-metallic catalysis. researchgate.net

Integration into Advanced Functional Materials for Emerging Technologies

The translation of the unique properties of this compound and its complexes into advanced functional materials is a rapidly growing area of research. The focus is on harnessing their specific photochemical, electronic, and structural characteristics for applications in electronics, photonics, and materials protection.

Dirhodium complexes containing the N,N'-di-p-tolylformamidinate ligand are particularly promising for solar energy applications. nsf.gov Their ability to absorb a broad range of light and their tunable excited-state properties make them suitable for use as p-type semiconductors or as photosensitizers in solar energy conversion schemes. nsf.gov These same photochemical properties also suggest potential applications in photochemotherapy. nsf.gov

In the field of optoelectronics, molecular structures containing the di-p-tolylamino functional group are being integrated into devices like flexible near-infrared perovskite light-emitting diodes (PeLEDs) and perovskite solar cells. aip.orgresearchgate.netresearchgate.net For instance, a composite hole transport layer (HTL) containing a related compound, di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC), was shown to improve charge injection balance and enhance the efficiency of PeLEDs. aip.orgresearchgate.net Another related molecule, 4,4'-cyclohexylidenebis(N, N-bis(p-tolyl)aniline), is being explored to regulate the crystallization of perovskite films for high-performance photodetectors and solar cells. researchgate.net Additionally, formamidine-based thiuram disulfides have been investigated as highly efficient corrosion inhibitors for mild steel, demonstrating their utility in creating protective functional surfaces. acs.org

Interdisciplinary Research Approaches and Synergistic Opportunities

The future development of this compound chemistry lies in the convergence of multiple scientific disciplines. Synergistic collaborations between synthetic chemists, materials scientists, physicists, and computational chemists are essential to unlock the full potential of this versatile compound.

A prime example of this interdisciplinary approach is the link between fundamental coordination chemistry and applied materials science. The discovery of novel coordination geometries and the resulting unique photophysical properties are being directly leveraged for the design of functional materials for solar cells and LEDs. nsf.gov This requires a close collaboration between chemists who synthesize and characterize the molecules and engineers who fabricate and test the devices.

The development of green synthetic methods represents a synergy between organic synthesis and sustainable chemistry, aiming to reduce the environmental impact of chemical production. scirp.org Furthermore, the elucidation of complex catalytic mechanisms increasingly relies on the combination of experimental organometallic chemistry and theoretical studies. nsf.gov Computational tools like Density Functional Theory (DFT) and Monte Carlo simulations are becoming indispensable for predicting structures, understanding reactivity, and providing theoretical justification for experimental results, as seen in studies of both dirhodium complexes and corrosion inhibitors. nsf.govacs.org Exploring the compound's potential in areas like photochemotherapy or its environmental impact as part of pesticide degradation pathways will necessitate further collaboration with biologists and environmental scientists. nsf.govasm.org

Q & A

Q. How can isotopic labeling (¹⁵N, ¹³C) elucidate the mechanism of ligand transfer in this compound-mediated reactions?

  • Methodology : Synthesize ¹⁵N-labeled ligand to track N-atom transfer in catalytic cycles. Use HSQC NMR or mass spectrometry to identify intermediates. Apply kinetic isotope effects (KIEs) to distinguish rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.